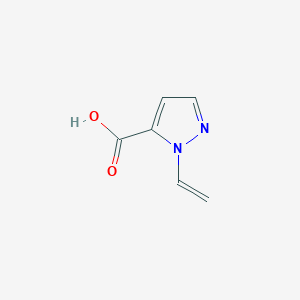

1-ethenyl-1H-Pyrazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-2-8-5(6(9)10)3-4-7-8/h2-4H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADHRHJRSDCULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Pyrazole Core Structures in Heterocyclic Chemistry Research

The pyrazole (B372694) nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in the field of heterocyclic chemistry. nih.govglobalresearchonline.net These structures are lauded for their chemical stability and versatile reactivity, which allows for functionalization at various positions on the ring. nih.gov Pyrazole and its derivatives are not commonly found in nature, which has spurred extensive synthetic exploration. researchgate.net The presence of both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom imparts unique properties to the ring system. nih.gov

In contemporary research, the pyrazole core is a key building block in the development of a wide array of functional molecules. Its derivatives have demonstrated a broad spectrum of biological and pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. researchgate.netbenthamdirect.comeurekaselect.comdntb.gov.ua This has made the pyrazole framework a focal point in medicinal chemistry and drug discovery. researchgate.net Furthermore, the structural rigidity and coordinating ability of the pyrazole ring make it a valuable component in the design of ligands for catalysis and advanced materials.

Significance of Ethenyl Substituents in Organic Synthesis and Materials Science Precursors

An ethenyl group, commonly known as a vinyl group, is a simple yet profoundly significant functional group in organic chemistry. It consists of a carbon-carbon double bond (-CH=CH₂) that serves as a highly reactive site for a multitude of chemical transformations. The presence of this group transforms a molecule into a versatile precursor for organic synthesis and a monomer for polymer science. nih.govontosight.ai

The double bond in the ethenyl substituent is susceptible to a wide range of addition reactions, including halogenation and hydrohalogenation. nih.gov It is also a key participant in powerful carbon-carbon bond-forming reactions such as Diels-Alder cycloadditions and transition-metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com Perhaps its most prominent application is in polymerization. Vinyl-substituted molecules can undergo free-radical polymerization to form long-chain polymers with a variety of properties, depending on the nature of the core molecule to which the vinyl group is attached. researchgate.netrsc.org This reactivity makes the ethenyl group an essential tool for creating novel polymers and materials with tailored thermal and mechanical properties.

Research Trajectories for Pyrazole Carboxylic Acid Derivatives

The incorporation of a carboxylic acid group onto the pyrazole (B372694) scaffold gives rise to pyrazole carboxylic acid derivatives, a class of compounds with immense research interest. benthamdirect.comeurekaselect.com The carboxylic acid moiety not only enhances water solubility but also provides a reactive handle for further chemical modifications, such as the formation of amides, esters, and other acid derivatives. chemimpex.com

Current research into pyrazole carboxylic acid derivatives is heavily focused on their potential applications in pharmacology and agrochemistry. researchgate.netchemimpex.comchemimpex.com Scientists are actively synthesizing and screening new analogues for various biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antidepressant effects. researchgate.netbenthamdirect.comeurekaselect.com For instance, studies have shown that certain pyrazole carboxylic acid amides exhibit significant insecticidal activity. researchgate.net The ability to systematically modify the substituents on the pyrazole ring and the carboxylic acid group allows researchers to fine-tune the biological and physical properties of these molecules, driving the search for new therapeutic agents and crop protection chemicals.

Rationale for Focused Investigation of 1 Ethenyl 1h Pyrazole 5 Carboxylic Acid

Strategies for Construction of the Pyrazole Ring System

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed for its synthesis. ijpsjournal.comchim.it The most prevalent strategies involve the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-bielectrophilic synthon. chim.itnih.gov

Cyclocondensation reactions are the most common and classic methods for synthesizing the pyrazole ring. nih.govbeilstein-journals.org This approach involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. For the synthesis of pyrazole-5-carboxylic acids, the 1,3-dicarbonyl precursor must contain a carboxylic acid or ester functionality at an appropriate position. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. mdpi.commdpi.com

A frequently employed and highly effective method for preparing pyrazole-5-carboxylic acid esters involves the cyclocondensation of 2,4-diketocarboxylic esters with hydrazine derivatives. google.comgoogle.com This reaction provides a direct route to the desired heterocyclic core. For example, the synthesis of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is achieved by reacting ethyl 2,4-dioxovalerate with an aqueous solution of methylhydrazine in anhydrous ethanol (B145695) at low temperatures. d-nb.info

The reaction of 2,4-diketocarboxylic esters with substituted hydrazines, such as N-alkylhydrazines, can lead to the formation of isomeric products. google.comgoogle.com For instance, the reaction between ethyl 2,4-dioxopentanecarboxylate and methyl hydrazine can produce a mixture of 1,5-dimethyl-pyrazole-3-carboxylate and the 1,3-dimethyl-pyrazole-5-carboxylate isomer. google.com To address this, a patented method describes reacting the enolate of a 2,4-diketocarboxylic ester with an N-alkylhydrazinium salt in the presence of a solvent and water, which allows for a more controlled and economical preparation with limited formation of undesirable isomers. google.comgoogle.com

| Diketocarboxylic Ester | Hydrazine Derivative | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Ethyl 2,4-dioxovalerate | Methylhydrazine | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | Anhydrous ethanol, <0°C | d-nb.info |

| Enolate of a 2,4-diketocarboxylic ester | N-alkylhydrazinium salt | 1-Alkyl-pyrazole-5-carboxylic ester | Solvent and water present | google.comgoogle.com |

| Diethyl oxalate (B1200264) and Acetone | Methylhydrazine | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | In situ formation of ethyl 2,4-dioxovalerate with sodium ethoxide | d-nb.info |

Beyond the classical Knorr synthesis using 1,3-dicarbonyls, several other methods exist for constructing the pyrazole ring. One significant alternative is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. chim.it This method can be adapted for the synthesis of pyrazole-5-carboxylates by using an appropriately substituted alkyne, such as an acetylenic ketone. mdpi.com

Multicomponent reactions (MCRs) offer another efficient pathway, allowing for the one-pot synthesis of complex pyrazoles from simple starting materials. nih.govbeilstein-journals.org For instance, a three-component reaction of an aldehyde, an active methylene (B1212753) compound (like a 1,3-dicarbonyl), and a tosylhydrazone can yield highly substituted pyrazoles. nih.gov Similarly, pyrazoles can be formed from terminal alkynes, acyl chlorides, and hydrazines in a palladium-catalyzed sequence. nih.govbeilstein-journals.org These MCR strategies provide rapid access to a diverse range of pyrazole derivatives, including those with carboxylic acid functionalities. rsc.orgorganic-chemistry.org

Introduction of the Ethenyl Moiety at the N-1 Position

Once the pyrazole-5-carboxylic acid or its ester is formed, the final step is the introduction of the ethenyl (vinyl) group at the N-1 position of the pyrazole ring.

Direct N-vinylation involves the reaction of the NH-pyrazole with a vinylating agent. This is a common strategy for functionalizing the nitrogen atoms of heterocyclic compounds.

The direct vinylation of pyrazoles using acetylene (B1199291) gas is a historically significant method but is known to be challenging, often requiring harsh conditions such as high pressure. nih.govresearchgate.net More recent studies have explored catalyst-mediated approaches to make this transformation more feasible under milder conditions. For example, tungsten(II) pyrazole complexes have been shown to facilitate the reaction between pyrazole and acetylene. nih.govresearchgate.netnih.gov Phosphine-catalyzed vinylation at lower acetylene pressures has also been developed as a more accessible method. acs.org

A more common and practical laboratory-scale method for N-vinylation is the reaction with vinyl acetate (B1210297). nih.govresearchgate.net This transvinylation reaction is typically catalyzed by a mercury(II) salt, such as mercuric(II) acetate, in the presence of sulfuric acid. nih.gov The reaction generally proceeds in good yields, with electron-withdrawing groups on the pyrazole ring accelerating the process by increasing the acidity of the N-H proton. nih.gov

| Vinylation Method | Reagent | Catalyst/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Direct Vinylation | Acetylene | High pressure; or Metal catalysts (e.g., Tungsten complexes); or Organocatalysts (e.g., Phosphines) | Atom economical | Requires handling of gaseous acetylene; harsh conditions may be needed | nih.govnih.govacs.org |

| Transvinylation | Vinyl Acetate | Mercuric(II) salts (e.g., Hg(OAc)₂) and H₂SO₄ | Good yields, more practical for lab scale | Uses toxic mercury catalyst | nih.govresearchgate.net |

Other innovative N-vinylation techniques include the reaction of pyrazoles with vinyl sulfonium (B1226848) salts in the presence of a base, which provides a metal-free route to N-vinyl pyrazoles. nih.gov Additionally, copper-catalyzed N-vinylation using vinylsilanes has emerged as an efficient method that avoids the use of acetylene gas or toxic mercury catalysts. organic-chemistry.org

Direct N-Vinylation Techniques

Dehydration of N-(β-hydroxyethyl)pyrazole Precursors

A classical and effective method for the synthesis of 1-vinylpyrazoles involves the dehydration of their corresponding 1-(β-hydroxyethyl)pyrazole precursors. nih.govresearchgate.net This approach consists of two main steps: the initial synthesis of the N-hydroxyethylated pyrazole, followed by an elimination reaction to generate the vinyl group.

The precursor, 1-(β-hydroxyethyl)pyrazole, can be obtained by condensing β-hydroxyethyl hydrazine with appropriate 1,3-dicarbonyl compounds. nih.govresearchgate.net For instance, the reaction of β-hydroxyethyl hydrazine with 1,1,3,3-tetraethoxypropane (B54473) yields 1-(β-hydroxyethyl)pyrazole. nih.gov Subsequent dehydration of this alcohol, typically under thermal or acid-catalyzed conditions, results in the formation of 1-vinylpyrazole. nih.govresearchgate.net This method is applicable to various substituted pyrazoles, providing a versatile route to N-vinylated products.

Table 1: Dehydration of N-(β-hydroxyethyl)pyrazole Precursors

| Precursor | Reagent/Condition | Product | Reference |

|---|---|---|---|

| 1-(β-hydroxyethyl)pyrazole | Heat or Acid Catalyst | 1-vinylpyrazole | nih.gov |

Acid-Catalyzed Cracking of Geminal Bis(1-pyrazolyl)alkanes

An alternative strategy for preparing 1-vinylpyrazoles is through the acid-catalyzed thermal cracking of geminal bis(1-pyrazolyl)alkanes. nih.govresearchgate.net This method, reported by Trofimenko in 1970, involves the fragmentation of these precursors at elevated temperatures in the presence of an acid catalyst. nih.gov

The geminal bis(1-pyrazolyl)alkane starting materials are synthesized from the reaction of a pyrazole with an acetal (B89532) or a ketal. nih.gov When these compounds, which contain β-hydrogens, are heated to approximately 200°C with a catalytic amount of an acid like p-toluenesulfonic acid, they undergo a fragmentation reaction. nih.govresearchgate.net This process yields one molecule of a 1-vinylpyrazole and one molecule of the parent pyrazole. nih.govresearchgate.net

Reaction Scheme: Acid-Catalyzed Cracking Geminal bis(1-pyrazolyl)alkane → 1-Vinylpyrazole + Pyrazole (Conditions: ~200°C, p-toluenesulfonic acid) nih.gov

Chemoselective N-Vinylation of Pyrazole Carboxylic Acids

Direct N-vinylation of pyrazole carboxylic acids presents a challenge due to the presence of two reactive sites: the ring nitrogen (N-H) and the carboxylic acid proton (-COOH). To achieve selective vinylation at the nitrogen atom, a protection strategy is often employed for the carboxylic acid group. researchgate.net

One effective method involves the following steps:

Protection: The 3(5)-pyrazolecarboxylic acid is first converted to its corresponding ester, for example, by reaction with an alkyl halide in a suitable solvent. researchgate.net This protects the acidic proton of the carboxyl group.

N-Vinylation: The resulting pyrazole carboxylate ester, which has a free N-H group, is then reacted with a vinylating agent. A common procedure is the reaction with vinyl acetate in the presence of a mercury(II) salt catalyst. nih.govresearchgate.net This step selectively introduces the vinyl group onto the pyrazole nitrogen.

Deprotection: The final step is the hydrolysis of the ester group, typically under basic conditions followed by acidification, to regenerate the carboxylic acid. This yields the desired 1-vinyl-pyrazolecarboxylic acid. researchgate.net

This chemoselective approach allows for the synthesis of specific isomers, such as 1-vinyl-3-pyrazolecarboxylic acid and 1-vinyl-5-pyrazolecarboxylic acid, from the initial 3(5)-pyrazolecarboxylic acid. researchgate.net

Table 2: Chemoselective N-Vinylation of Pyrazole-3(5)-carboxylic Acid

| Step | Description | Reactants | Product | Reference |

|---|---|---|---|---|

| 1 | Esterification (Protection) | 3(5)-Pyrazolecarboxylic acid, Ethyl bromide | Ethyl 3(5)-pyrazolecarboxylate | researchgate.net |

| 2 | N-Vinylation | Ethyl 3(5)-pyrazolecarboxylate, Vinyl acetate | Ethyl 1-vinyl-3- and 1-vinyl-5-pyrazolecarboxylate mixture | researchgate.net |

Post-Cyclization Functionalization for Ethenyl Group Installation

Installing the ethenyl (vinyl) group after the formation of the pyrazole ring is a common and versatile strategy. The methods described previously, such as the dehydration of N-(β-hydroxyethyl)pyrazoles and direct N-vinylation, are prime examples of post-cyclization functionalization.

Another notable method involves N-alkylation with a suitable two-carbon precursor followed by an elimination reaction. nih.gov This process can be carried out under phase transfer catalysis (PTC) conditions, using water as a solvent. The pyrazole is first N-alkylated with dichloroethane. The resulting 1-(2-chloroethyl)pyrazole intermediate then undergoes dehydrochlorination, which proceeds smoothly under PTC conditions to afford the 1-vinylpyrazole in good yields (75–90%). nih.govresearchgate.net

Derivatization of the Carboxylic Acid Group in Pyrazole Scaffolds

The carboxylic acid group in pyrazole scaffolds like this compound is a versatile functional handle that can be readily converted into other functional groups, such as esters and amides.

Esterification Reactions

Esterification of pyrazole carboxylic acids is a fundamental transformation used for various purposes, including the synthesis of biologically active molecules and for protecting the carboxyl group during other reactions. researchgate.netmdpi.com The reaction is typically achieved by treating the pyrazole carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, which then reacts with an alcohol.

As mentioned previously, the ethylation of 3(5)-pyrazolecarboxylic acid with ethyl bromide is a key step in the chemoselective synthesis of 1-vinyl-pyrazolecarboxylic acids. researchgate.net The synthesis of 1-alkyl-pyrazole-5-carboxylic esters can also be achieved through the cyclocondensation reaction of a 2,4-diketocarboxylic ester enolate with an N-alkylhydrazinium salt. google.com

Amidation Reactions

The formation of amides from pyrazole carboxylic acids is a widely used reaction in medicinal chemistry, as the amide bond is a key structural feature in many pharmaceuticals. d-nb.info The most common method for preparing pyrazole carboxamides involves a two-step process.

Activation of the Carboxylic Acid: The pyrazole carboxylic acid is first converted into a more reactive acylating agent. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding pyrazole acyl chloride. d-nb.infoniscpr.res.in

Reaction with an Amine: The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. niscpr.res.inciac.jl.cn

This methodology has been successfully applied to synthesize a wide array of novel 1H-pyrazole-5-carboxylic acid derivatives containing amide linkages. d-nb.inforesearchgate.net

Table 3: General Amidation Procedure

| Step | Description | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Acid Chloride Formation | Pyrazole carboxylic acid, Thionyl chloride | Pyrazole acyl chloride | d-nb.infoniscpr.res.in |

Salt Formation and Characterization

The acidic nature of the carboxylic group in this compound allows for the formation of salts with suitable bases. A notable example is the preparation of its chitosan salts, which have been explored for potential biomedical applications. researchgate.net

The synthesis of chitosan salts of 1-vinyl-3- and 1-vinyl-5-pyrazolecarboxylic acids is a straightforward process. researchgate.net The reaction proceeds smoothly when the corresponding pyrazole carboxylic acid is refluxed with chitosan in an appropriate solvent. researchgate.net The formation of the salt can be monitored by spectroscopic methods. researchgate.net

In the ¹H NMR spectra of the chitosan salts, the characteristic signals of the vinyl group protons (at approximately 5.1, 5.7, and 7.2 ppm for the 1-vinyl-3-isomers, and 8.05 ppm for one of the vinyl protons in the 1-vinyl-5-isomer) are retained. researchgate.net Additionally, the signals corresponding to the pyrazole ring protons and the protons of the chitosan backbone (typically observed between 3.5 and 4.0 ppm) are present. researchgate.net The broad signal of the carboxylic acid proton disappears, indicating salt formation. researchgate.net

While detailed physicochemical characterization of the chitosan salts of this compound is not extensively documented in the cited literature, the general characteristics of chitosan salts, such as their solubility in water, are well-established. mdpi.commdpi.com The formation of the salt enhances the aqueous solubility of the otherwise less soluble pyrazole carboxylic acid, which is a crucial attribute for various applications. mdpi.com

Table 1: Spectroscopic Data for Chitosan Salts of 1-Vinyl-pyrazolecarboxylic Acids researchgate.net

| Compound | Key ¹H NMR Signals (ppm) |

| Chitosan salt of 1-vinyl-3-pyrazolecarboxylic acid | 5.1 (vinyl), 5.7 (vinyl), 7.2 (vinyl), 6.73 (pyrazole ring), 3.5-4.0 (chitosan backbone) |

| Chitosan salt of 1-vinyl-5-pyrazolecarboxylic acid | 8.05 (vinyl), pyrazole ring signals, 3.5-4.0 (chitosan backbone) |

Note: The data is based on the description provided in the source and represents the retention of key structural features upon salt formation.

Isomerization and Regioselectivity in Synthesis

A significant challenge in the synthesis of N-substituted pyrazoles from asymmetrical precursors is the potential for the formation of regioisomers. In the case of this compound, the vinylation of 3(5)-pyrazolecarboxylic acid can lead to two possible products: 1-vinyl-3-pyrazolecarboxylic acid and 1-vinyl-5-pyrazolecarboxylic acid. The control of regioselectivity is therefore a critical aspect of the synthetic strategy.

The synthesis of 1-vinyl-3- and 1-vinyl-5-pyrazolecarboxylic acids has been achieved through the vinylation of ethyl 3(5)-pyrazolecarboxylate with vinyl acetate in the presence of a palladium catalyst, followed by hydrolysis of the resulting ethyl esters. researchgate.net This reaction yields a mixture of the two regioisomeric esters, which can be separated by vacuum distillation. researchgate.net

The differentiation between the two isomers, ethyl 1-vinyl-3-pyrazolecarboxylate and ethyl 1-vinyl-5-pyrazolecarboxylate, is possible through ¹H NMR spectroscopy. researchgate.net A notable difference is the chemical shift of the α-proton of the vinyl group. In the 1,5-isomer (ethyl 1-vinyl-5-pyrazolecarboxylate), this proton is shifted downfield to around 8.03 ppm. This downfield shift is attributed to an intramolecular interaction between the α-proton of the vinyl group and the carbonyl oxygen atom of the ester group, an interaction that is absent in the 1,3-isomer. researchgate.net In the 1,3-isomer, the corresponding proton signal appears further upfield at approximately 7.01 ppm. researchgate.net

The subsequent hydrolysis of the separated esters under acidic conditions yields the respective 1-vinyl-3- and 1-vinyl-5-pyrazolecarboxylic acids. researchgate.net

Table 2: ¹H NMR Chemical Shifts (ppm) for the α-Proton of the Vinyl Group in Regioisomeric Ethyl 1-Vinyl-pyrazolecarboxylates researchgate.net

| Compound | Chemical Shift of α-Proton (ppm) |

| Ethyl 1-vinyl-3-pyrazolecarboxylate | ~7.01 |

| Ethyl 1-vinyl-5-pyrazolecarboxylate | ~8.03 |

The regioselectivity of N-alkylation in pyrazoles is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, and the reaction conditions. nih.govresearchgate.net For instance, the presence of sterically bulky groups can direct the incoming substituent to the less hindered nitrogen atom. nih.gov In the context of vinylation, the choice of catalyst and solvent can also play a crucial role in determining the ratio of the resulting N1 and N2 isomers. nih.gov

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for reactions such as decarboxylation, conversion to more reactive acyl derivatives, and nucleophilic substitution.

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a potential reaction for pyrazole carboxylic acids. This transformation typically requires energy input and can be facilitated by acidic or basic conditions. For heteroaromatic carboxylic acids, this reaction can be catalyzed by silver carbonate in the presence of an acid like acetic acid. organic-chemistry.org A patented procedure for the decarboxylation of related 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acids highlights the use of copper compounds and bases at elevated temperatures (80°C to 120°C). google.com The process can also be carried out under acidic conditions using reagents such as sulfuric acid or hydrochloric acid. google.com While specific studies on this compound are not detailed, these general methods for pyrazole-based carboxylic acids are considered applicable.

| Condition Type | Catalyst/Reagent | Typical Temperature | Reference |

|---|---|---|---|

| Basic | Copper Compound (e.g., Cu, Cu₂O) + Base (e.g., K₂CO₃) | 80-120°C | google.com |

| Acidic | H₂SO₄, HCl | Variable | google.com |

| Catalytic | Ag₂CO₃ + Acetic Acid | Variable | organic-chemistry.org |

The carboxylic acid functionality can be readily converted into more reactive derivatives, such as acid chlorides. This transformation is a crucial step for subsequent nucleophilic acyl substitution reactions. The most common method involves treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. d-nb.inforesearchgate.netdergipark.org.tr For instance, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid is converted to its corresponding acid chloride by refluxing with thionyl chloride in a solvent like 1,2-dichloroethane. d-nb.inforesearchgate.net This resulting pyrazolecarbonyl chloride is a highly reactive intermediate. d-nb.inforesearchgate.net

Acid anhydrides can be subsequently formed through the reaction of the acid chloride with a carboxylate salt. masterorganicchemistry.com This nucleophilic acyl substitution reaction proceeds via an addition-elimination mechanism. masterorganicchemistry.com

| Reagent | Formula | Typical Conditions |

|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux in an inert solvent (e.g., 1,2-dichloroethane) |

| Oxalyl Chloride | (COCl)₂ | Inert solvent at or below room temperature |

Once activated as an acid chloride, the pyrazole carbonyl group is susceptible to attack by a wide range of nucleophiles in a process known as nucleophilic acyl substitution. masterorganicchemistry.com This two-step mechanism involves the initial addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. masterorganicchemistry.com

Common nucleophiles include:

Alcohols: Reaction with alcohols (alcoholysis) yields the corresponding esters. researchgate.netdergipark.org.tr

Amines: Reaction with primary or secondary amines (aminolysis) produces amides. d-nb.inforesearchgate.netdergipark.org.tr This is a widely used method for synthesizing novel pyrazole-5-carboxamides. d-nb.infociac.jl.cn

Water: Hydrolysis of the acid chloride will regenerate the parent carboxylic acid.

The favorability of these reactions is governed by the principle that the incoming nucleophile must be a stronger base than the leaving group. masterorganicchemistry.com

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Alcohol (R'-OH) | Ester | Pyrazole-COCl + R'-OH → Pyrazole-COOR' + HCl |

| Amine (R'R''NH) | Amide | Pyrazole-COCl + R'R''NH → Pyrazole-CONR'R'' + HCl |

| Carboxylate (R'-COO⁻) | Anhydride | Pyrazole-COCl + R'-COO⁻ → Pyrazole-CO-O-CO-R' + Cl⁻ |

Reactions Involving the N-Ethenyl Group

The N-ethenyl (vinyl) group attached to the pyrazole nitrogen provides a site for addition reactions, most notably cycloadditions, which are powerful tools for constructing complex cyclic molecules.

The exocyclic double bond of the N-ethenyl group is activated by conjugation with the pyrazole ring, making it susceptible to various addition reactions. nih.gov For example, vinylpyrazoles can undergo Michael addition-type reactions where an electrophilic species adds to the double bond. nih.gov They are also known to react with thiols, either through ionic or free-radical mechanisms, to form α- or β-addition products. nih.gov

Cycloaddition reactions are a significant class of transformations for vinylpyrazoles. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. wikipedia.org

Vinylpyrazoles as Dienes: Vinylpyrazoles are generally reluctant to act as the diene component in Diels-Alder reactions. nih.gov This is because the participation of the pyrazole's π-electrons in the cycloaddition would lead to a loss of aromaticity in the resulting cycloadduct. Consequently, forcing a vinylpyrazole to act as a diene requires harsh reaction conditions, such as high temperatures (120–140 °C) and pressures (8–10 atm) for extended periods, and typically results in low to moderate yields. nih.gov

Vinylpyrazoles as Dienophiles: Conversely, vinylpyrazoles can participate as the 2π-electron component (dienophile). Research has shown that 4-vinylpyrazoles react with dienophiles like methyl propiolate, dimethyl acetylenedicarboxylate, and N-phenylmaleimide. nih.gov These reactions can be significantly accelerated using microwave irradiation in solvent-free conditions, leading to fair yields in much shorter reaction times (6–30 minutes) compared to conventional heating methods. nih.gov

[2+2] Cycloadditions: In addition to [4+2] cycloadditions, 1-vinylpyrazoles can undergo [2+2] cycloaddition reactions. For example, the reaction of 1-vinylpyrazole with tetracyanoethylene (B109619) in benzene (B151609) yields l-(2,2,3,3-tetracyano-l-cyclobutyl)pyrazoles. nih.gov This reaction proceeds through the formation of a π-π complex as an initial step. The reactivity is influenced by substituents on the pyrazole ring; electron-withdrawing groups tend to decrease the reaction rate. nih.gov

| Reaction Type | Vinylpyrazole Role | Reactant Partner (Example) | Conditions | Result/Yield | Reference |

|---|---|---|---|---|---|

| [4+2] Diels-Alder | Diene | Various Dienophiles | High Temp (120-140°C), High Pressure (8-10 atm) | Low to Moderate Yields | nih.gov |

| [4+2] Diels-Alder | Dienophile | Dimethyl acetylenedicarboxylate | Microwave, Solvent-free | Fair Yields, Rapid Reaction (6-30 min) | nih.gov |

| [2+2] Cycloaddition | - | Tetracyanoethylene | Benzene, Room Temp to 80°C | Forms cyclobutylpyrazoles | nih.gov |

Addition Reactions to the Vinyl Moiety

Epoxidation and Dihydroxylation

While specific studies on the epoxidation and dihydroxylation of this compound are not extensively documented, the reactivity of the vinyl group is expected to follow established patterns for alkenes.

Epoxidation: The vinyl group can be converted to an epoxide (oxirane) ring through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene double bond. libretexts.org This transformation would yield 1-(oxiran-2-yl)-1H-pyrazole-5-carboxylic acid.

Dihydroxylation: The vinyl group can undergo dihydroxylation to form a vicinal diol (a glycol). This can be achieved through two main stereochemical pathways:

Syn-dihydroxylation: This pathway results in the addition of two hydroxyl groups to the same face of the double bond. Reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) or cold, alkaline potassium permanganate (B83412) (KMnO₄) are typically used to achieve this transformation. libretexts.org

Anti-dihydroxylation: This involves the addition of two hydroxyl groups to opposite faces of the double bond. A common method to achieve this is a two-step process: first, epoxidation of the alkene as described above, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orgchemistrysteps.com The nucleophilic attack of water on the protonated epoxide intermediate forces the second hydroxyl group to add from the opposite side. chemistrysteps.com

Polymerization and Copolymerization Studies

The vinyl group of 1-vinylpyrazoles serves as a polymerizable moiety. Polymerization has been successfully carried out using azo initiators. mdpi.comnih.gov The rate and degree of polymerization are influenced by the nature of substituents on both the vinyl group and the pyrazole ring. mdpi.com For instance, neat 1-vinylpyrazole can polymerize with almost explosive speed, whereas increased substitution on the vinyl group slows the reaction. mdpi.comnih.gov In dilute benzene solutions, 1-vinylpyrazole can be polymerized cleanly via free-radical initiation to yield high molecular weight polymers (150,000–330,000). mdpi.comnih.gov

Copolymerization studies have also been conducted. For example, the free-radical copolymerization of 1-vinylazoles, including vinylpyrazoles, with vinyl chloride has been investigated. researchgate.net The reactivity of the heterocyclic comonomer in these reactions was found to increase with its electron-accepting properties, which are determined by the number and position of nitrogen atoms in the heterocycle. researchgate.net

Organometallic Reactions (e.g., Heck, Sonogashira, Suzuki coupling if applicable to vinyl)

The vinyl group of this compound can participate as the alkene component in various palladium-catalyzed cross-coupling reactions.

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org In this context, this compound would serve as the alkene partner, reacting with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This provides a method for C-C bond formation at the β-position of the vinyl group.

Other Couplings: While the Sonogashira and Suzuki reactions typically couple organohalides with terminal alkynes and boronic acids, respectively, the vinyl group itself can be involved in other types of organometallic transformations. Research has shown that 1-vinylpyrazoles can undergo coupling reactions with terminal alkynes mediated by a Rhodium-N-Heterocyclic Carbene (Rh-NHC) catalyst. mdpi.comnih.gov The proposed mechanism involves a C-H activation of the vinylpyrazole, assisted by the coordination of the pyrazole's nitrogen atom to the rhodium center, followed by alkyne insertion and reductive elimination to yield the coupled product. mdpi.comnih.gov

Bromine-Lithium Exchange and Subsequent Electrophilic Substitution

Bromine-lithium exchange is a powerful tool for the functionalization of heterocyclic rings. Studies on 3,4,5-tribromo-1-vinylpyrazole have demonstrated that this reaction is highly regioselective. nih.govresearchgate.net Treatment of 3,4,5-tribromo-1-vinylpyrazole with n-butyllithium (n-BuLi) at low temperatures results in a selective bromine-lithium exchange at the C-5 position of the pyrazole ring. nih.govresearchgate.net The resulting 5-lithio-3,4-dibromo-1-vinylpyrazole is a versatile intermediate that can be trapped with various electrophiles to introduce a range of substituents at the C-5 position. nih.gov

This regioselectivity highlights the utility of the vinyl group as a protecting or directing group, allowing for selective functionalization at a specific position on the pyrazole core. researchgate.net Subsequent bromine-lithium or bromine-magnesium exchange on the resulting 5-substituted 3,4-dibromo-1-vinylpyrazoles occurs preferentially at the C-4 position. researchgate.net

| Starting Material | Reagents | Major Intermediate | Electrophile (E+) | Final Product |

| 3,4,5-Tribromo-1-vinylpyrazole | 1. n-BuLi | 5-Lithio-3,4-dibromo-1-vinylpyrazole | Various (e.g., H₂O, DMF, I₂) | 5-E-3,4-Dibromo-1-vinylpyrazole |

| 5-Substituted-3,4-dibromo-1-vinylpyrazole | 1. n-BuLi or i-PrMgCl | 4-Metallo-5-substituted-3-bromo-1-vinylpyrazole | MeOH | 5-Substituted-3-bromo-1-vinylpyrazole |

Ring-Opening or Rearrangement Reactions

The pyrazole ring is generally aromatic and stable. However, under specific conditions, it can undergo ring-opening or rearrangement reactions. Deprotonation at C-3 using a strong base can lead to ring opening. pharmaguideline.comchemicalbook.com

Oxidative ring-opening has been observed for certain substituted pyrazoles, such as 1H-pyrazol-5-amines, which can be converted to 3-diazenylacrylonitrile derivatives using reagents like iodosylbenzene (PhIO). researchgate.net Additionally, rearrangements of pyrazole nitrenes, formed from the thermolysis of azidopyrazoles, have been reported, leading to unexpected products through complex cascade reactions. mdpi.com While these reactions are specific to derivatives with particular functional groups (e.g., amino or azido (B1232118) groups), they demonstrate the potential for the pyrazole core to undergo significant structural transformations under forcing conditions.

Reactivity of the Pyrazole Heterocycle

The pyrazole ring in this compound is an aromatic heterocycle, which confers it considerable stability. The ring is generally resistant to oxidation and reduction, though side-chains can be oxidized. chemicalbook.comglobalresearchonline.net

Electrophilic Substitution: The pyrazole ring is susceptible to electrophilic substitution. Due to the electronic effects of the two nitrogen atoms, the C-4 position is the most electron-rich and is thus the preferred site for attack by electrophiles. chemicalbook.comrrbdavc.org Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. globalresearchonline.net

Reactivity of Ring Nitrogens: The pyrazole ring contains two distinct nitrogen atoms. The N-1 nitrogen, to which the vinyl group is attached, is pyrrole-like and its lone pair is part of the aromatic sextet. The N-2 nitrogen is pyridine-like, with its lone pair located in an sp² orbital in the plane of the ring, making it basic and available for protonation or coordination to metals. orientjchem.orgnih.gov

Reactivity of the Carboxylic Acid Group: The carboxylic acid at the C-5 position exhibits typical carboxylate reactivity. It can be converted into a variety of derivatives. For example, it can react with thionyl chloride (SOCl₂) to form the corresponding acid chloride, 1-ethenyl-1H-pyrazole-5-carbonyl chloride. This activated intermediate can then be readily converted into esters, amides, and other carboxylic acid derivatives through reaction with appropriate nucleophiles.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The position of substitution is directed by the electronic properties of the ring atoms and the substituents present. In the case of this compound, the pyrazole ring is generally deactivated towards electrophilic attack due to the presence of the electron-withdrawing carboxylic acid group at the C-5 position. This deactivation is a consequence of the reduced electron density in the aromatic system.

The N-ethenyl group at the 1-position also influences the reactivity of the pyrazole ring. While the nitrogen atom to which it is attached is a pyrrole-type nitrogen, the vinyl group itself can exhibit complex electronic effects.

Typically, electrophilic substitution on the pyrazole nucleus occurs preferentially at the C-4 position, which is the most electron-rich carbon atom in the ring. However, the combined deactivating effects of the C-5 carboxylic acid and the N-1 ethenyl group are expected to make electrophilic substitution on the pyrazole ring of this compound a challenging transformation, requiring forcing reaction conditions.

Common electrophilic aromatic substitution reactions and the expected outcomes for a deactivated pyrazole ring are summarized in the table below. It is important to note that in some cases, the vinyl group itself can be susceptible to electrophilic attack, potentially competing with substitution on the pyrazole ring.

| Reaction | Reagents | Expected Product (if reaction occurs) |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1-ethenyl-1H-pyrazole-5-carboxylic acid |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 4-Bromo- (or 4-chloro-) -1-ethenyl-1H-pyrazole-5-carboxylic acid |

| Sulfonation | Fuming H₂SO₄ | 1-Ethenyl-1H-pyrazole-4,5-dicarboxylic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Generally not successful on deactivated rings |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | Generally not successful on deactivated rings |

Nucleophilic Substitution on Halogenated Pyrazole Intermediates

Halogenated derivatives of this compound can serve as precursors for nucleophilic substitution reactions. A common strategy involves the introduction of a halogen, typically chlorine or bromine, at a specific position on the pyrazole ring, which can then be displaced by a nucleophile.

The most probable site for halogenation, as discussed in the previous section, is the C-4 position. A 4-halo-1-ethenyl-1H-pyrazole-5-carboxylic acid intermediate would be the starting point for such nucleophilic substitutions. However, for a nucleophilic aromatic substitution (S_NAr) to proceed, the aromatic ring must be sufficiently activated by electron-withdrawing groups.

In this specific molecule, the carboxylic acid group at C-5 does provide some activation. The mechanism of an S_NAr reaction involves the attack of a nucleophile on the carbon bearing the leaving group (the halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing carboxylic acid group helps to stabilize this negative charge. The subsequent departure of the halide ion restores the aromaticity of the pyrazole ring.

The general mechanism is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bonded to the halogen (X), leading to the formation of a Meisenheimer complex.

Stabilization: The negative charge of the Meisenheimer complex is delocalized over the pyrazole ring and is stabilized by the electron-withdrawing carboxylic acid group.

Leaving Group Departure: The halide ion (X⁻) is expelled, and the aromaticity of the pyrazole ring is restored, yielding the substituted product.

The feasibility and rate of these reactions are highly dependent on the nature of the nucleophile, the halogen leaving group, and the reaction conditions. Strong nucleophiles are generally required.

Protonation and Deprotonation Equilibria

The protonation and deprotonation equilibria of this compound are characterized by the pKa values of its acidic and basic centers. This molecule possesses two main sites for protonation/deprotonation: the carboxylic acid group and the pyridine-like nitrogen atom (N-2) of the pyrazole ring.

The carboxylic acid group (-COOH) is acidic and will deprotonate to form a carboxylate anion (-COO⁻). The acidity of this group is influenced by the electronic effects of the pyrazole ring and the N-ethenyl substituent. The pyrazole ring itself is electron-withdrawing, which tends to increase the acidity of the carboxylic acid compared to a simple aliphatic carboxylic acid. The N-ethenyl group's electronic influence on the acidity of the C-5 carboxylic acid is a subject for detailed study, but it is generally expected to have a modest effect.

The pyridine-like nitrogen atom (N-2) of the pyrazole ring is basic and can be protonated to form a pyrazolium (B1228807) cation. The basicity of this nitrogen is influenced by the substituents on the ring. The presence of the electron-withdrawing carboxylic acid at the adjacent C-5 position and the N-ethenyl group at the N-1 position will decrease the basicity of the N-2 nitrogen, making it less prone to protonation compared to unsubstituted pyrazole.

A summary of the expected protonation and deprotonation equilibria is presented in the table below:

| Equilibrium | Site of Protonation/Deprotonation | Conjugate Acid/Base | Expected pKa Range |

| Deprotonation of COOH | Carboxylic Acid (C-5) | 1-Ethenyl-1H-pyrazole-5-carboxylate anion | 3 - 5 |

| Protonation of N-2 | Pyridine-like Nitrogen (N-2) | 1-Ethenyl-5-carboxy-1H-pyrazol-2-ium cation | 1 - 3 |

These equilibria are crucial in understanding the behavior of this compound in different pH environments and for designing synthetic transformations that may be pH-dependent.

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular properties of heterocyclic compounds like this compound. These methods provide detailed information on molecular geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry).

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations (Note: This table is illustrative as specific data for the target compound is not available in the cited literature.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | ~1.35 Å |

| C3-C4 | ~1.39 Å | |

| C4-C5 | ~1.42 Å | |

| C5-C(carboxyl) | ~1.48 Å | |

| C(carboxyl)=O | ~1.22 Å | |

| C(ethenyl)=C | ~1.34 Å | |

| Bond Angle | N2-N1-C5 | ~105° |

| N1-C5-C4 | ~110° | |

| C3-C4-C5 | ~106° | |

| Dihedral Angle | Ethenyl-Pyrazole | Variable |

| Carboxyl-Pyrazole | Variable |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. acs.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov In pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and electron-rich substituents, while the LUMO is typically localized on the ring and any electron-withdrawing groups. For this compound, the analysis would map these orbitals to identify sites susceptible to electrophilic and nucleophilic attack.

Table 2: Representative FMO Properties for Pyrazole Carboxylic Acid Derivatives (Note: Values are illustrative and based on studies of similar compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.) nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored to represent different electrostatic potential values. nih.gov

Red regions indicate negative potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. In a pyrazole carboxylic acid, these are typically found around the oxygen atoms of the carboxyl group and the nitrogen atoms of the pyrazole ring.

Blue regions indicate positive potential, associated with electron-deficient areas that are prone to nucleophilic attack. These are often located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid.

Green regions represent neutral potential.

The MEP map for this compound would provide a clear visual guide to its chemical reactivity and intermolecular interaction sites. nih.govnih.gov

Spectroscopic Property Prediction and Correlation

Computational methods are also used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Theoretical calculations of NMR chemical shifts are a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to predict ¹H and ¹³C NMR chemical shifts.

For this compound, calculations would provide predicted chemical shift values for each unique proton and carbon atom in the molecule. These theoretical values are often correlated with experimental spectra to assign the observed signals accurately. Studies on similar pyrazole derivatives have shown a good correlation between calculated and experimental chemical shifts, aiding in the correct assignment of complex spectra. uomphysics.net

Table 3: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative, providing expected ranges based on general knowledge of similar chemical structures, as specific data for the target compound is not available in the cited literature.)

| Atom | Type | Calculated Chemical Shift (ppm) |

|---|---|---|

| Pyrazole-H | ¹H | 7.0 - 8.0 |

| Ethenyl-H | ¹H | 5.0 - 7.5 |

| COOH-H | ¹H | 12.0 - 13.0 |

| Pyrazole-C | ¹³C | 110 - 150 |

| Carboxyl-C | ¹³C | 160 - 170 |

| Ethenyl-C | ¹³C | 115 - 140 |

Vibrational Frequency Analysis (Infrared and Raman)

Theoretical vibrational analysis, often performed using Density Functional Theory (DFT), is a fundamental tool for understanding the molecular structure and bonding of compounds like this compound. By calculating the vibrational frequencies, researchers can predict the compound's infrared (IR) and Raman spectra. These predicted spectra can then be compared with experimental data to confirm the molecular structure. The analysis involves assigning calculated vibrational modes to specific functional groups and bond movements within the molecule.

For pyrazole carboxylic acid derivatives, key vibrational modes include the stretching and bending of the O-H group in the carboxylic acid, the C=O stretching of the carboxyl group, C-H stretching of the vinyl group and pyrazole ring, and various stretching and deformation modes of the pyrazole ring itself. uomphysics.netnih.gov

Studies on similar molecules, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, provide insight into the expected spectral features. nih.gov The O-H stretching vibration of the carboxylic acid group typically appears as a broad and strong absorption band in the IR spectrum, often in the range of 3400–2500 cm⁻¹, due to hydrogen bonding. uomphysics.netnih.gov The C=O stretching frequency is another prominent feature, generally found between 1690–1750 cm⁻¹. nih.gov Aromatic and heterocyclic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ region. nih.gov The pyrazole ring itself has characteristic deformation and stretching vibrations that appear at lower wavenumbers. derpharmachemica.com

A hypothetical table of significant calculated vibrational frequencies for this compound, based on data from related compounds, is presented below.

Table 1: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O–H stretch | ~3400 (broad) | Carboxylic acid hydroxyl group stretching, indicative of hydrogen bonding. uomphysics.netnih.gov |

| C–H stretch (vinyl) | ~3100-3050 | Asymmetric and symmetric stretching of C-H bonds on the ethenyl group. |

| C–H stretch (ring) | ~3050-3000 | Stretching of the C-H bond on the pyrazole ring. nih.gov |

| C=O stretch | ~1720 | Carboxylic acid carbonyl group stretching. nih.gov |

| C=C stretch (vinyl) | ~1640 | Stretching of the carbon-carbon double bond in the ethenyl group. |

| C=N/C=C stretch (ring) | ~1560-1460 | Stretching vibrations within the pyrazole ring system. |

| O–H bend | ~1420 | In-plane bending of the carboxylic acid hydroxyl group. |

| N=N stretch (ring) | ~1430-1380 | Stretching of the nitrogen-nitrogen bond within the pyrazole ring. derpharmachemica.com |

| C–N stretch (ring) | ~1200-1130 | Stretching of the carbon-nitrogen bonds in the pyrazole ring. derpharmachemica.com |

| Ring Deformation | ~640 | Out-of-plane deformation of the pyrazole ring structure. derpharmachemica.com |

UV-Vis Absorption Spectrum Prediction

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information on the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions, such as π → π* or n → π* transitions. This data is crucial for understanding the compound's potential applications in areas like photosensitizers or optical materials.

For related heteroaromatic compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, TD-DFT calculations have shown strong absorption in the UV region. nih.govresearchgate.net A significant absorption peak observed around 251 nm was attributed to a π → π* electronic transition, primarily involving the highest occupied molecular orbital (HOMO) and a higher unoccupied molecular orbital (LUMO+1). nih.gov The presence of conjugated systems, including the pyrazole ring and the ethenyl group, in this compound suggests that it will also exhibit significant UV absorption due to π → π* transitions. A molecule is considered potentially photoreactive if it absorbs light in the 290-700 nm range with a molar extinction coefficient (MEC) over 1000 L·mol⁻¹·cm⁻¹. nih.gov

Table 2: Predicted UV-Vis Spectral Data

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~250-260 | > 0.1 | HOMO → LUMO+1 | π → π nih.gov |

| ~210-220 | > 0.1 | HOMO-1 → LUMO | π → π |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational methods used to study the dynamic behavior and stable geometries of molecules. eurasianjournals.com For this compound, these investigations can reveal the preferred spatial arrangement of the ethenyl and carboxylic acid substituents relative to the pyrazole ring.

Computational studies on similar pyrazole derivatives have often focused on geometry optimization to find the most stable, lowest-energy conformation. For instance, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was found to adopt a planar conformation, where all atoms lie in the same plane, which is stabilized by the conjugated π-system. nih.gov For this compound, key conformational questions would involve the rotational barriers around the single bonds connecting the ethenyl and carboxyl groups to the pyrazole ring. The planarity of the molecule influences its electronic properties and how it interacts with other molecules or biological targets.

MD simulations can further explore the conformational landscape of the molecule over time at a given temperature. These simulations provide insights into the flexibility of the molecule and the stability of different conformations. In the context of drug design, MD is frequently used to simulate the interaction between a ligand (like a pyrazole derivative) and its protein target, confirming the stability of the binding mode predicted by molecular docking. rsc.orgnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity or chemical properties. ej-chem.org For pyrazole derivatives, QSAR models are developed to predict the efficacy of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. nih.govresearchgate.net

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. eurasianjournals.com These descriptors can be categorized into several types:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of structural features (e.g., number of multiple bonds). shd-pub.org.rs Adjacency and distance matrix descriptors have been shown to be influential in models for pyrazole derivatives. nih.gov

3D Descriptors: Calculated from the 3D coordinates of the molecule, describing its shape and volume.

Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations (like DFT), these include dipole moment, HOMO/LUMO energies, and atomic charges. nih.gov These descriptors are crucial for modeling reactivity and electronic interactions.

Table 3: Common Molecular Descriptors in QSAR for Pyrazole Derivatives

| Descriptor Class | Examples | Information Encoded |

| Constitutional (1D) | Molecular Weight, nBM (number of multiple bonds) | Basic composition and size of the molecule. shd-pub.org.rs |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching. |

| Geometrical (3D) | Molecular Volume, Surface Area | Three-dimensional size and shape. shd-pub.org.rs |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Molar Refractivity | Electronic properties, reactivity, and polarizability. nih.gov |

| Pharmacophoric (2D/3D) | H-bond donor/acceptor counts, Aromatic ring counts | Features essential for biological interactions. |

Once descriptors are calculated for a series of pyrazole derivatives with known activities, statistical methods are used to build a mathematical model. Common techniques include:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity. acs.org

Partial Least Squares (PLS): A regression technique suitable for datasets with many, often correlated, descriptors. nih.gov

Machine Learning Algorithms: Methods like Genetic Algorithms (GA), Artificial Neural Networks (ANN), and Random Forests are increasingly used to capture complex, non-linear relationships. shd-pub.org.rsresearchgate.net

Validation is a critical step to ensure the model is robust and has predictive power. researchgate.net Key validation metrics include:

Internal Validation: Often performed using leave-one-out cross-validation (LOO-CV), which yields a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. shd-pub.org.rsuniroma1.it

External Validation: The model's predictive ability is tested on an external set of compounds not used in model development. The predictive R² (R²pred) is calculated, with a value greater than 0.6 suggesting good predictability. shd-pub.org.rsuniroma1.it

Y-Randomization: The biological activity data is randomly shuffled to ensure the original model's statistics are not due to chance correlation. uniroma1.it

Table 4: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | Closer to 1.0 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 uniroma1.it |

| R²pred (Predictive R² for external set) | Measures the model's ability to predict new data. | > 0.6 uniroma1.it |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | As low as possible |

The ultimate goal of QSAR modeling for pyrazole derivatives is to predict the biological activity or properties of novel compounds before their synthesis. These models have been successfully applied to predict a wide range of activities, including:

Anticancer Activity: Predicting the inhibitory concentration (IC50) against various cancer cell lines or specific protein targets like Epidermal Growth Factor Receptor (EGFR) kinase. nih.govresearchgate.netnih.gov

Enzyme Inhibition: Modeling the inhibition of enzymes such as Cyclin-Dependent Kinase 2 (CDK2) or Acetylcholinesterase (AChE). rsc.orgshd-pub.org.rs

Antimicrobial Activity: Predicting the potency against bacterial or fungal strains. ej-chem.org

By analyzing the descriptors in a validated QSAR model, researchers can identify the key structural features that enhance or diminish activity. This information provides a rational basis for designing new pyrazole derivatives with improved potency and desired properties. researchgate.net

Advanced Applications and Research Utility in Chemical Science

Building Block in Complex Molecule Synthesis

The structural attributes of 1-ethenyl-1H-pyrazole-5-carboxylic acid make it an important intermediate in the synthesis of a wide array of more complex molecules. The pyrazole (B372694) core is a common feature in many biologically active compounds, and the presence of both a carboxylic acid and a vinyl group provides multiple points for chemical modification. nih.govresearchgate.net

Scaffold for Novel Heterocyclic Compounds

The pyrazole nucleus is a well-established scaffold in medicinal chemistry and materials science. nih.gov Pyrazole-based compounds are known to exhibit a wide range of biological activities. nih.gov While specific examples detailing the use of this compound as a scaffold are not extensively documented in publicly available literature, the general reactivity of the pyrazole ring system, coupled with the functional handles of the carboxylic acid and ethenyl groups, suggests its significant potential in this area.

The carboxylic acid group can be converted into a variety of other functional groups, such as amides, esters, and acid chlorides, which can then be used to construct more complex heterocyclic systems. ciac.jl.cn For instance, the synthesis of novel pyridyl-pyrazole-5-carboxylic acid amide compounds has been reported, starting from a pyrazole-5-carboxylic acid intermediate. ciac.jl.cn Furthermore, the ethenyl group can participate in various reactions, including cycloadditions and ring-closing metathesis, to generate novel fused heterocyclic structures. researchgate.net The N-vinyl group, for example, has been utilized in ring-closing metathesis to produce novel heterocyclic systems like 5H-pyrazolo[5,1-b] nih.govchemimpex.comthiazine. researchgate.net

Precursor for Agrochemicals and Related Chemical Agents

Pyrazole carboxylic acid derivatives are a cornerstone in the agrochemical industry, with many commercial pesticides and herbicides containing this structural motif. chemimpex.comresearchgate.netd-nb.info The pyrazole-5-carboxamide structure is particularly prevalent in a number of commercial insecticides. d-nb.inforesearchgate.net

Research has demonstrated that derivatives of 1H-pyrazole-5-carboxylic acid exhibit significant insecticidal activities. researchgate.netd-nb.info For instance, a study on novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings showed potent insecticidal activity against Aphis fabae. researchgate.net While direct evidence for the use of this compound as a precursor for specific commercial agrochemicals is limited in the available literature, its structural similarity to other active pyrazole carboxylic acids suggests its potential in this field. The ethenyl group could be modified to introduce other functional groups that may enhance the biological activity or alter the mode of action of the resulting agrochemical.

Ligand Design in Coordination Chemistry

The presence of both a carboxylic acid group and two nitrogen atoms in the pyrazole ring makes this compound an excellent candidate for use as a ligand in coordination chemistry. rsc.org Pyrazole-based ligands are known to form stable complexes with a variety of metal ions. rsc.org

Metal Chelation Properties of the Carboxylic Acid and Pyrazole Nitrogen

The carboxylic acid group can deprotonate to form a carboxylate anion, which can then coordinate to a metal center in a monodentate, bidentate, or bridging fashion. nih.gov Additionally, the lone pair of electrons on the sp2-hybridized nitrogen atom of the pyrazole ring can also coordinate to a metal ion. rsc.org This combination of a hard oxygen donor from the carboxylate and a borderline nitrogen donor from the pyrazole ring allows for the chelation of a wide range of metal ions. The formation of a stable five- or six-membered chelate ring involving the metal center, the carboxylate oxygen, and one of the pyrazole nitrogens is a possibility that would enhance the stability of the resulting metal complex.

Synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Pyrazole carboxylic acid ligands are widely used in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netresearchgate.netdigitellinc.com These materials are of great interest due to their potential applications in gas storage, separation, catalysis, and sensing. researchgate.netdigitellinc.com The rigid nature of the pyrazole ring and the versatile coordination modes of the carboxylate group make pyrazole carboxylic acids ideal building blocks for creating robust and porous frameworks. researchgate.net

While there are no specific reports on the use of this compound in the synthesis of MOFs, the closely related 1H-pyrazole-4-carboxylic acid has been used to construct one-dimensional coordination polymers. researchgate.net It is plausible that this compound could be used to synthesize novel MOFs and coordination polymers. rsc.orgrsc.orgacs.org The ethenyl group could serve as a point for post-synthetic modification of the framework, allowing for the introduction of new functionalities. digitellinc.com

Role in Polymer and Material Science (due to ethenyl group)

The ethenyl (vinyl) group in this compound opens up possibilities for its use in polymer and material science. Vinyl monomers are readily polymerized through various mechanisms, including free-radical polymerization. nih.gov

The polymerization of vinylpyrazoles has been shown to proceed, with the rate and extent of polymerization being dependent on the substituents on the vinyl group. nih.gov For example, neat 1-vinylpyrazole can polymerize explosively, while more substituted analogs polymerize more slowly. nih.gov It is conceivable that this compound could be homopolymerized or copolymerized with other vinyl monomers to produce polymers with novel properties. The resulting polymers would contain both acidic carboxylic acid groups and coordinating pyrazole rings, which could be exploited for applications such as ion-exchange resins, membranes, or as polymeric ligands for metal capture. The synthesis of a methacrylate (B99206) monomer derived from a pyrazole has been reported, which was subsequently polymerized via free-radical polymerization. nih.gov This demonstrates the feasibility of incorporating pyrazole moieties into polymer backbones.

Monomer for Polymerization

This compound, also known as 1-vinyl-5-pyrazolecarboxylic acid, is a functional monomer that can undergo polymerization through its vinyl group. The presence of the pyrazole ring and the carboxylic acid group imparts unique properties to the resulting polymers.

The polymerization of vinylpyrazoles can be initiated using free-radical initiators. nih.gov The rate and extent of this polymerization are influenced by the nature and position of substituents on the pyrazole ring. nih.gov For instance, studies on substituted vinylpyrazoles have shown that the polymerization of neat 1-vinylpyrazole can be vigorous, while increased substitution on the vinyl group can lead to a slower polymerization process. nih.gov In solution, 1-vinylpyrazole has been polymerized to yield high molecular weight polymers. nih.gov

The polymerization of this compound is anticipated to proceed via a free-radical mechanism, similar to other vinylpyrazole monomers. The general steps involved are initiation, propagation, and termination. The carboxylic acid group can influence the polymerization kinetics, potentially through hydrogen bonding interactions that can affect monomer reactivity and polymer chain growth.

Table 1: General Polymerization Characteristics of Vinylpyrazoles

| Polymerization Method | Initiators | Key Characteristics |

| Free-Radical Polymerization | Azo initiators (e.g., AIBN) | Rate is dependent on substituent nature; can produce high molecular weight polymers. nih.gov |

It is important to note that while the general principles of vinylpyrazole polymerization are established, specific polymerization kinetics and detailed polymer characterization for poly(this compound) are not extensively documented in publicly available literature.

Functional Polymer Synthesis

The structure of this compound makes it an ideal candidate for the synthesis of functional polymers. The carboxylic acid group provides a site for post-polymerization modification, allowing for the introduction of various functional moieties or for influencing the polymer's physical and chemical properties, such as solubility and responsiveness to stimuli like pH.

Polymers containing carboxylic acid groups are known to exhibit pH-responsive behavior. In the case of poly(this compound), the polymer would likely be soluble in alkaline solutions due to the deprotonation of the carboxylic acid groups, and it may become insoluble in acidic solutions as the groups become protonated. This property is valuable for applications in drug delivery, sensors, and smart materials.

Furthermore, the pyrazole moiety itself can act as a ligand for metal ions, opening the possibility of creating coordination polymers and metallopolymers with interesting catalytic, magnetic, or optical properties. The combination of the vinyl group for polymerization and the pyrazole-carboxylic acid functionality for metal coordination or other interactions allows for the design of multifunctional materials.

While the direct synthesis of functional polymers from this compound is not widely reported, the synthesis of its chitosan (B1678972) salts has been described. globalresearchonline.net In this work, 1-vinyl-5-pyrazolecarboxylic acid was reacted with chitosan, a natural polymer, to form salts with potential biomedical applications, specifically in anti-burn treatments. globalresearchonline.net This demonstrates the utility of the carboxylic acid group for functionalization.

Table 2: Potential Functional Polymer Architectures from this compound

| Polymer Type | Key Functional Group(s) | Potential Applications |

| pH-Responsive Polymers | Carboxylic Acid | Drug delivery, sensors, smart coatings |

| Coordination Polymers | Pyrazole, Carboxylic Acid | Catalysis, magnetic materials, optics |

| Polymer Conjugates | Carboxylic Acid (for linkage) | Biomaterials, targeted therapies |

Development of Chemical Probes and Reagents

The pyrazole scaffold is a prominent feature in many biologically active molecules and is increasingly being utilized in the design of chemical probes and reagents. nih.gov The unique electronic properties, biocompatibility, and synthetic versatility of pyrazole derivatives make them suitable for applications in bioimaging and as inhibitors for various enzymes. nih.gov

Pyrazole-5-carboxylic acid derivatives, in particular, have been identified as potent inhibitors of enzymes. ontosight.ai The carboxylic acid group can act as a key interaction point within the active site of a target protein, forming hydrogen bonds or electrostatic interactions. This makes this compound a valuable building block for creating more complex molecules aimed at specific biological targets.

In the context of fluorescent probes, the pyrazole ring can be incorporated into larger conjugated systems to create fluorophores. nih.gov The emission properties of these probes can be sensitive to their local environment, allowing for the detection of ions, pH changes, or specific biomolecules. The carboxylic acid group on this compound could be used to attach the probe to a molecule of interest or to tune its solubility and cellular uptake. While specific examples of this compound being used as a chemical probe are not prevalent, the foundational chemistry of pyrazole-based probes is well-established.

Table 3: Potential Roles of this compound in Chemical Probe and Reagent Development

| Application Area | Role of the Compound | Key Functional Groups Involved |

| Enzyme Inhibitors | Scaffold for inhibitor design | Pyrazole ring, Carboxylic acid |

| Fluorescent Probes | Building block for fluorophore synthesis | Pyrazole ring, Carboxylic acid (for conjugation/solubility) |

| Bioconjugation Reagents | Linker molecule | Carboxylic acid (for amide bond formation) |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While foundational synthetic methods for pyrazole (B372694) carboxylic acids exist, future research will likely focus on developing more sophisticated, efficient, and sustainable routes to 1-ethenyl-1H-pyrazole-5-carboxylic acid and its analogs. mdpi.comnih.gov Key areas of exploration include:

One-Pot and Multicomponent Reactions: Designing cascade reactions where multiple synthetic steps are performed in a single vessel can significantly improve efficiency by reducing intermediate isolation steps, solvent waste, and reaction time. mdpi.comrsc.org Future work could target a one-pot synthesis starting from simple, readily available precursors.

Advanced Catalysis: The use of novel catalysts, such as transition metals or organocatalysts, could offer unprecedented control over regioselectivity and yield. mdpi.com Research into catalysts that can facilitate the direct and selective vinylation of the pyrazole nitrogen while preserving the carboxylic acid moiety is a particularly promising direction.

Green Chemistry Approaches: Employing environmentally benign solvents (like water or ionic liquids), microwave-assisted synthesis, or solvent-free reaction conditions can drastically reduce the environmental impact of the synthesis. rsc.orgmdpi.com These methods often lead to shorter reaction times and improved energy efficiency.

| Synthetic Strategy | Potential Advantages | Research Focus |

| One-Pot Synthesis | Reduced waste, time, and cost; increased overall yield. | Development of cascade reactions from simple precursors. |

| Advanced Catalysis | High selectivity, mild reaction conditions, improved yields. | Exploring novel organometallic or enzymatic catalysts. |

| Green Chemistry | Reduced environmental impact, enhanced safety. | Microwave-assisted synthesis, use of aqueous media. |

Advanced Spectroscopic Characterization and Structural Elucidation

A comprehensive understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and interactions. While standard techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy are routinely used for characterizing pyrazole derivatives, future studies should employ more advanced methods. researchgate.netnanobioletters.comnih.gov

Advanced spectroscopic techniques can provide deeper insights:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals, especially for more complex functionalized derivatives.

Solid-State NMR (ssNMR): This technique can elucidate the structure, packing, and intermolecular interactions of the compound in the solid state, which is critical for understanding its properties in materials science applications.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides precise molecular weight determination, while techniques like tandem MS (MS/MS) can be used to study fragmentation patterns, aiding in the structural confirmation of reaction products and metabolites. researchgate.net

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice, offering insights into intermolecular interactions like hydrogen bonding. nih.gov

Deeper Computational Mechanistic Insights into Complex Reactions

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. eurasianjournals.com For this compound, theoretical studies can provide insights that are difficult to obtain through experiments alone.

Future computational research should focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways can help in optimizing reaction conditions and predicting the formation of byproducts. researchgate.net This is particularly useful for understanding the regioselectivity of cycloaddition reactions involving the ethenyl group or substitution reactions on the pyrazole ring.